molecular formula C12H16O2 B3271443 Phenyl 2-ethylbutanoate CAS No. 54897-51-7

Phenyl 2-ethylbutanoate

Cat. No.: B3271443
CAS No.: 54897-51-7
M. Wt: 192.25 g/mol
InChI Key: QTQSMZUPHLTSKC-UHFFFAOYSA-N
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Description

Phenyl 2-ethylbutanoate is an organic compound with the molecular formula C12H16O2. It is an ester formed from the reaction of phenol and 2-ethylbutanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl group attached to the ester functional group, which is further connected to a 2-ethylbutanoate moiety .

Scientific Research Applications

Phenyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.

    Industry: Widely used in the fragrance industry for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-ethylbutanoate can be synthesized through the esterification reaction between phenol and 2-ethylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed:

Mechanism of Action

Phenyl 2-ethylbutanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate:

Uniqueness: this compound stands out due to its unique combination of a phenyl group and a 2-ethylbutanoate moiety, which imparts a distinct aromatic profile compared to other esters .

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(4-2)12(13)14-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQSMZUPHLTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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